5-methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-indole-3-carboxamide
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Overview
Description
5-Methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic compound belonging to the class of indole derivatives. This compound is known for its unique structural features, which include a methoxy group at the 5-position of the indole ring and a methoxyphenethyl group attached to the nitrogen atom. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group at the 5-position can be introduced via electrophilic aromatic substitution using methanol and a suitable catalyst.
Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group can be attached to the nitrogen atom of the indole ring through a nucleophilic substitution reaction using 4-methoxyphenethyl bromide.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-diisopropyltryptamine: A psychedelic tryptamine with similar structural features.
5-Methoxy-N,N-dimethyltryptamine: Another tryptamine derivative with potent psychoactive effects.
5-Methoxy-N-methyl-N-isopropyltryptamine: A homologue with similar pharmacological properties.
Uniqueness
5-Methoxy-N-(4-methoxyphenethyl)-1-methyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methoxyphenethyl groups differentiates it from other indole derivatives and contributes to its unique pharmacological profile.
Properties
Molecular Formula |
C20H22N2O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c1-22-13-18(17-12-16(25-3)8-9-19(17)22)20(23)21-11-10-14-4-6-15(24-2)7-5-14/h4-9,12-13H,10-11H2,1-3H3,(H,21,23) |
InChI Key |
GMQZSFMBYVIRED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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